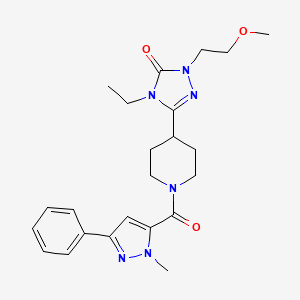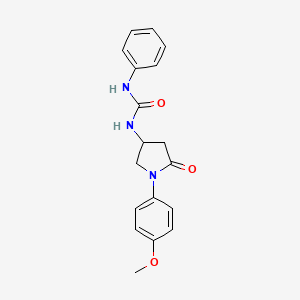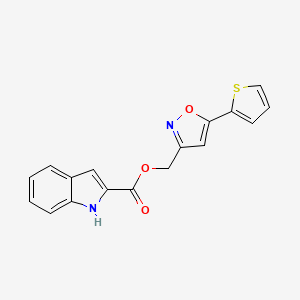![molecular formula C22H17FN2S B2511283 3-[(4-fluorobenzyl)sulfanyl]-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile CAS No. 691868-93-6](/img/structure/B2511283.png)
3-[(4-fluorobenzyl)sulfanyl]-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
While the synthesis of the specific compound is not detailed in the provided papers, similar compounds have been synthesized and analyzed using vibrational spectroscopic techniques such as FT-IR and FT-Raman. The structural characteristics of these compounds are typically determined using density functional theory (DFT) and are found to be in agreement with X-ray diffraction (XRD) results when available. The synthesis process likely involves the formation of the pyrimidine ring followed by the attachment of the benzylsulfanyl and phenyl groups through appropriate chemical reactions .
Molecular Structure Analysis
The molecular structure of related compounds has been optimized using DFT, and the geometrical parameters obtained from these studies are consistent with experimental data. The molecular structure is crucial for understanding the reactivity and interaction of the compound with biological targets. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are reported, providing information on the electronic properties of the molecule. Additionally, a detailed picture of the molecule's interactions is obtained from natural bond orbital (NBO) analysis, which helps in understanding the charge delocalization within the molecule .
Chemical Reactions Analysis
The chemical reactivity of similar compounds is inferred from molecular electrostatic potential (MEP) plots. These plots indicate possible sites for electrophilic and nucleophilic attacks, such as the cyano group (CN), nitrogen atom of the pyrimidine ring, and sulfur atoms. The MEP analysis suggests that the negative regions are related to electrophilic reactivity, while the positive regions are associated with nucleophilic reactivity. This information is vital for predicting how the compound might interact with other molecules or enzymes during chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to the one have been predicted using theoretical methods. The nonlinear optical properties are reported, which could be indicative of the compound's potential applications in materials science. The stability of the molecule, arising from hyperconjugative interactions and charge delocalization, has been analyzed using NBO analysis. Molecular docking studies suggest that these compounds might exhibit inhibitory activity against certain biological targets, indicating their potential use as chemotherapeutic agents. The vibrational spectral analysis provides further insights into the stability and conformational preferences of the molecule .
Scientific Research Applications
Crystal Structure and Synthesis
- 3-[(4-Fluorobenzyl)sulfanyl]-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile and its derivatives are subject to synthesis and crystal structure determination. For instance, similar compounds like 6,7‐dihydro‐2‐methoxy‐4‐(substituted)‐5H ‐benzo[6,7]cyclohepta[1,2‐b ]pyridine‐3‐carbonitrile have been synthesized, and their crystal structures determined using X-ray diffraction techniques (Moustafa & Girgis, 2007).
Biological and Medicinal Applications
- Compounds with a similar structural framework have been synthesized and studied for their potential biological activities. For example, the synthesis of 3-[2-(4-Fluoro-phenyl)-ethyl]-5-methyl-4-hydroxyl-4-methyl-7-methylsulfanyl-3,4-dihydro-pyrido[4,3-d]pyrimidine-8-carbonitrile, which has been explored for its biological properties (Mo, Wen-yan, He, & Hong-wu, 2007).
Chemical Synthesis and Derivatives
- The compound and its derivatives are used in chemical synthesis. For instance, similar derivatives like 2-mercapto-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile have been synthesized for various applications, including the creation of new molecular frameworks (Miszke et al., 2008).
Advanced Material Applications
- Derivatives of this compound are used in the development of advanced materials. For example, iridium(III) complexes containing sulfanyl- or sulfone-functionalized cyclometallating ligands based on similar structures have been developed for photoluminescence applications (Constable et al., 2014).
properties
IUPAC Name |
3-[(4-fluorophenyl)methylsulfanyl]-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2S/c23-17-11-9-15(10-12-17)14-26-22-20(13-24)18-7-4-8-19(18)21(25-22)16-5-2-1-3-6-16/h1-3,5-6,9-12H,4,7-8,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUZFNPVSMQUUFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=NC(=C2C#N)SCC3=CC=C(C=C3)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-fluorobenzyl)sulfanyl]-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2511205.png)
![N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2511206.png)


![N-(2,5-dimethoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2511213.png)

![6-(9H-Fluoren-9-ylmethoxycarbonyl)-5,7-dihydropyrrolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2511215.png)


![2-Ethyl-5-((4-methoxyphenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2511220.png)

![3-(benzo[d][1,3]dioxol-5-yl)-5-benzyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2511222.png)